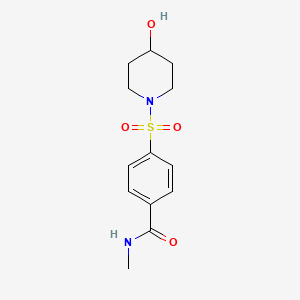![molecular formula C11H11FN2O4 B7541477 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid, also known as Fmoc-Asn(Trt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of asparagine, an amino acid that is commonly found in proteins. Fmoc-Asn(Trt)-OH is used as a building block in peptide synthesis, a technique that is used to create peptides, which are short chains of amino acids. Peptides have a wide range of applications in medicine, biology, and other fields, and Fmoc-Asn(Trt)-OH is an important tool for their creation.
Mécanisme D'action
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH does not have a specific mechanism of action, as it is a chemical compound that is used as a building block in peptide synthesis. However, peptides synthesized using this compound(Trt)-OH can have a wide range of mechanisms of action, depending on their sequence and properties. For example, some peptides may act as enzyme inhibitors, while others may bind to specific receptors or interact with other biomolecules.
Biochemical and Physiological Effects:
This compound(Trt)-OH does not have any biochemical or physiological effects on its own, as it is a chemical compound that is used as a building block in peptide synthesis. However, peptides synthesized using this compound(Trt)-OH can have a wide range of biochemical and physiological effects, depending on their sequence and properties. For example, some peptides may have antimicrobial activity, while others may have anti-inflammatory or analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, this compound(Trt)-OH has some limitations, including its relatively high cost compared to other amino acid derivatives. It is also sensitive to moisture and should be stored in a dry environment to prevent degradation.
Orientations Futures
There are several future directions for research involving 2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH and peptide synthesis. One area of research is the development of new methods for peptide synthesis, including the use of alternative protective groups and coupling reagents. Another area of research is the creation of new peptides with specific properties, such as improved stability, bioavailability, and targeting. Peptide-based therapeutics are also an area of active research, with the potential to treat a wide range of diseases and conditions. Finally, the use of peptides as diagnostic tools is another area of research, with the potential to improve the accuracy and sensitivity of diagnostic tests.
Méthodes De Synthèse
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH can be synthesized using a variety of methods, but the most common one is the Fmoc strategy. This method involves the use of a protective group, called Fmoc, which is attached to the amino group of the asparagine molecule. The Fmoc group protects the amino group from reacting with other reagents, allowing the carboxyl group to be activated and coupled with other amino acids. The trityl group, or Trt, is also used to protect the side chain of the asparagine molecule. The synthesis process involves several steps, including activation of the carboxyl group, coupling with other amino acids, and deprotection of the Fmoc and Trt groups.
Applications De Recherche Scientifique
2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are important biomolecules that have a wide range of applications, including drug discovery, vaccine development, and diagnostics. This compound(Trt)-OH is used as a building block in the synthesis of peptides, allowing researchers to create customized peptides with specific sequences and properties. Peptides synthesized using this compound(Trt)-OH have been used in a variety of applications, including the study of protein-protein interactions, the development of antimicrobial peptides, and the creation of peptide-based therapeutics.
Propriétés
IUPAC Name |
2-[[2-[(4-fluorobenzoyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-8-3-1-7(2-4-8)11(18)14-5-9(15)13-6-10(16)17/h1-4H,5-6H2,(H,13,15)(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSYKPSLIHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)

![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)

